benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate
Description
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with an oxan-4-yl (tetrahydropyran) group. The molecule also contains two carbamate functionalities: a benzyl carbamate and a methyl carbamoyl group linked via a methylene bridge.
Properties
IUPAC Name |
benzyl N-[2-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c23-15(10-20-18(24)26-12-13-4-2-1-3-5-13)19-11-16-21-17(22-27-16)14-6-8-25-9-7-14/h1-5,14H,6-12H2,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDYRGGCQPLYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate typically involves multiple steps, including the formation of the oxadiazole ring and subsequent carbamoylation. One common method involves the reaction of an appropriate oxadiazole precursor with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the carbamate group, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can produce amines from the carbamate group .
Scientific Research Applications
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core: 1,2,4-Oxadiazole vs. 1,3-Oxazole
The 1,2,4-oxadiazole ring in the target compound differs from 1,3-oxazole derivatives (e.g., 4-benzyl-1,3-oxazol-5(4H)-ones in ) in nitrogen placement and electronic properties.
- Electronic Effects : Oxadiazoles are electron-deficient due to two nitrogen atoms in the ring, enhancing their stability against hydrolysis compared to oxazoles . This makes oxadiazoles more suitable for drug design where metabolic resistance is critical.
- Synthetic Routes : 1,3-Oxazoles in were synthesized via N-acylation, cyclization, and Friedel-Crafts reactions using AlCl3 or H2SO4 . In contrast, 1,2,4-oxadiazoles typically require nitrile oxides and amidoximes for cyclization, suggesting divergent synthetic pathways.
Substituent Effects: Tetrahydropyran vs. Aromatic Groups
The oxan-4-yl substituent in the target compound contrasts with the 4-(4-chlorophenylsulfonyl)phenyl moiety in ’s oxazoles:
- Hydrophilicity : The tetrahydropyran group improves aqueous solubility compared to purely aromatic substituents, as seen in ’s benzyl carbamate derivative (high logP = 6.6 due to bulky aromatic groups) .
Carbamate Functionalities: Peptide-like vs. Small-Molecule Derivatives
The target compound’s bis-carbamate structure is less complex than the peptide-like benzyl carbamate in (C44H55N5O6, molecular weight 749.9):
- Hydrogen Bonding: ’s compound has six hydrogen bond donors and seven acceptors, enabling strong biomolecular interactions. The target compound likely has fewer donors (two NH groups from carbamates) but retains acceptors (oxadiazole oxygen, carbamate carbonyls) .
- Molecular Weight and Permeability : The target compound’s smaller size (~400–500 Da estimated) may offer better membrane permeability than ’s high-molecular-weight peptide analog, which faces diffusion limitations .
Data Table: Key Structural and Property Comparisons
Research Implications and Gaps
- Bioactivity : While highlights cytotoxicity in oxazole derivatives, the target compound’s oxadiazole core may confer distinct biological activity (e.g., kinase inhibition or anti-inflammatory effects) warranting further study.
- Crystallography : Structural elucidation of the target compound could leverage SHELX programs (), particularly for resolving the oxadiazole-tetrahydropyran conformation .
Biological Activity
Benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzyl group connected to an oxadiazole ring, which is known for its diverse biological activities. The presence of the oxane moiety enhances its structural complexity and may contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:
- Dhumal et al. (2021) reported that derivatives of 1,3,4-oxadiazoles demonstrate potent antibacterial activity against Mycobacterium bovis BCG, inhibiting both active and dormant states. This was attributed to their interaction with the enzyme enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria .
- Desai et al. (2018) found that certain oxadiazole derivatives showed superior antimicrobial activity compared to standard antibiotics like ampicillin. Their mechanism involved the inhibition of enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in fatty acid synthesis .
Cytotoxicity and Anticancer Potential
The anticancer potential of oxadiazole derivatives has been explored in various studies:
- Compounds similar to this compound have been shown to exhibit cytotoxic effects against cancer cell lines. For example, derivatives with similar scaffolds have demonstrated IC50 values lower than those of established chemotherapeutics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
- Cell Membrane Disruption : Some oxadiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Interference with DNA Replication : Certain compounds may interact with DNA or RNA synthesis pathways, affecting cellular replication processes.
Research Findings and Case Studies
Several studies have highlighted the promising biological activities of oxadiazole derivatives:
| Study | Compound | Activity | Mechanism |
|---|---|---|---|
| Dhumal et al. (2021) | 1,3,4-Oxadiazole Derivatives | Antimicrobial | Inhibition of InhA |
| Desai et al. (2018) | Pyridine-based Oxadiazoles | Antimicrobial | Inhibition of FabI |
| Salama et al. (2020) | 2-Amino-Oxadiazoles | Antimicrobial | Inhibition of lipoteicholic acid synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
